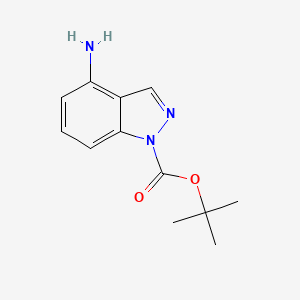

tert-butyl 4-amino-1H-indazole-1-carboxylate

Description

The exact mass of the compound tert-butyl 4-amino-1H-indazole-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-butyl 4-amino-1H-indazole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 4-amino-1H-indazole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-aminoindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14-15/h4-7H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOHJOLQKZNKFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC(=C2C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652980 | |

| Record name | tert-Butyl 4-amino-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801315-74-2 | |

| Record name | 1H-Indazole-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=801315-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-amino-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-1H-indazole, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-butyl 4-amino-1H-indazole-1-carboxylate chemical properties

An In-Depth Technical Guide to tert-Butyl 4-amino-1H-indazole-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-amino-1H-indazole-1-carboxylate (CAS No. 801315-74-2), a pivotal heterocyclic building block in modern medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, renowned for its role in the development of potent kinase inhibitors.[1][2] This document details the compound's physicochemical properties, provides a validated synthetic and purification protocol, analyzes its distinct reactivity, and outlines its strategic application in the design of targeted therapeutics. The content is structured to deliver not only technical data but also field-proven insights into the causality behind experimental choices, empowering researchers to effectively utilize this versatile intermediate.

Introduction: The Strategic Value of the Indazole Scaffold

The 1H-indazole core is a bicyclic heteroaromatic system that has garnered significant attention in pharmaceutical research due to its structural resemblance to purine, enabling it to function as a potent "hinge-binder" in the ATP-binding pocket of numerous protein kinases.[1][3] Dysregulation of kinase activity is a hallmark of many cancers, inflammatory disorders, and neurodegenerative diseases, making them high-value therapeutic targets.[2][4]

While the indazole core itself is valuable, its utility is unlocked through precise functionalization. Tert-butyl 4-amino-1H-indazole-1-carboxylate emerges as a strategically designed intermediate for several key reasons:

-

The Amino Group (C-4): Provides a crucial vector for chemical modification. As a primary amine, it serves as a robust nucleophile for forming amide, sulfonamide, or urea linkages, allowing for the systematic exploration of the solvent-exposed region of a kinase binding site to enhance potency and selectivity.

-

The Boc Protecting Group (N-1): The tert-butoxycarbonyl (Boc) group at the N-1 position serves a dual purpose. First, it prevents unwanted side reactions at this nitrogen during the functionalization of the C-4 amino group. Second, it modulates the electronic properties of the indazole ring and can influence the regioselectivity of further reactions before its eventual cleavage under acidic conditions.[5]

This guide will dissect these features to provide a holistic understanding of the compound's chemical properties and its application in sophisticated drug design campaigns.

Physicochemical and Structural Properties

Tert-butyl 4-amino-1H-indazole-1-carboxylate is typically a light yellow to yellow solid under standard conditions.[6] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 801315-74-2 | [6][7] |

| Molecular Formula | C₁₂H₁₅N₃O₂ | [6][8] |

| Molecular Weight | 233.27 g/mol | [6][8] |

| Appearance | Light yellow to yellow solid | [6] |

| Boiling Point (Predicted) | 395.3 ± 34.0 °C | [6] |

| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [6] |

| pKa (Predicted) | 2.62 ± 0.10 | [6] |

| XLogP3 (Predicted) | 2.2 | [8] |

| InChIKey | LBOHJOLQKZNKFB-UHFFFAOYSA-N | [9] |

Synthesis and Purification Strategy

The synthesis of tert-butyl 4-amino-1H-indazole-1-carboxylate is most logically achieved via a two-step sequence starting from the commercially available 4-nitro-1H-indazole. This approach is reliable and leverages well-established, high-yielding chemical transformations.

Retrosynthetic Analysis

The retrosynthetic pathway involves two key disconnections: the removal of the N-1 Boc protecting group and the reduction of the C-4 amino group back to its nitro precursor.

Experimental Protocol

Step 1: Reduction of 4-Nitro-1H-indazole to 4-Amino-1H-indazole

This transformation is efficiently carried out by catalytic hydrogenation. Palladium on carbon (Pd/C) is the catalyst of choice due to its high efficacy in reducing aromatic nitro groups without affecting the heterocyclic core.

-

Reagents & Equipment:

-

4-Nitro-1H-indazole (1.0 eq)

-

10% Palladium on Carbon (0.05 - 0.10 eq)

-

Ethanol (EtOH) or Tetrahydrofuran (THF)

-

Hydrogen (H₂) source (balloon or Parr hydrogenator)

-

Reaction flask, magnetic stirrer, filtration apparatus (Celite pad)

-

-

Procedure:

-

Suspend 4-nitro-1H-indazole in ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C to the suspension. Causality Note: Pd/C is pyrophoric and should be handled with care, preferably under an inert atmosphere or added to the solvent.

-

Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1 atm from a balloon) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-24 hours). A common eluent system is Ethyl Acetate/Hexane.

-

Once complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol.

-

Concentrate the filtrate under reduced pressure to yield crude 4-amino-1H-indazole, which can often be used in the next step without further purification.

-

Step 2: N-1 Boc Protection of 4-Amino-1H-indazole

This step selectively protects the more nucleophilic N-1 position of the indazole ring using di-tert-butyl dicarbonate (Boc₂O).[5] The reaction is typically catalyzed by a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[10]

-

Reagents & Equipment:

-

4-Amino-1H-indazole (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

-

4-Dimethylaminopyridine (DMAP, 0.1 eq) or Triethylamine (Et₃N, 1.5 eq)

-

Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Reaction flask, magnetic stirrer, ice bath

-

-

Procedure:

-

Dissolve 4-amino-1H-indazole in DCM in a reaction flask.

-

Add DMAP (or Et₃N) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Add Boc₂O to the cooled solution. Causality Note: The reaction is cooled initially to moderate the exotherm and improve selectivity.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification

The crude tert-butyl 4-amino-1H-indazole-1-carboxylate is typically purified by flash column chromatography on silica gel.

-

Methodology:

-

Adsorb the crude material onto a small amount of silica gel.

-

Prepare a silica gel column packed with a non-polar solvent (e.g., hexane).

-

Load the adsorbed material onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 30-40% ethyl acetate).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.

-

Chemical Reactivity and Strategic Handling

The utility of this compound stems from the orthogonal reactivity of its two key functional groups.

The Dichotomy of Reactivity: N-1 vs. C-4

The N-1 position of the indazole ring is protected by the acid-labile Boc group, while the C-4 amino group serves as a nucleophilic handle for diversification. This allows for a predictable and controlled reaction sequence.

-

N-1 Boc Group: This group is stable to most basic and nucleophilic conditions used for modifying the C-4 amino group. It can be readily removed at the end of a synthetic sequence using strong acids like trifluoroacetic acid (TFA) in DCM or HCl in dioxane.[5] This unmasks the N-1 proton, which is often a critical hydrogen bond donor for kinase hinge binding.

-

C-4 Amino Group: The primary aromatic amine is a versatile nucleophile. It readily participates in reactions such as:

-

Amide Bond Formation: Reaction with acyl chlorides or carboxylic acids (using coupling reagents like HATU or EDC) to form amides.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides.

-

C-N Cross-Coupling: Participation in metal-catalyzed reactions to form more complex C-N bonds.

-

Stability and Storage

The compound is generally stable under normal laboratory conditions. For long-term storage, it is recommended to keep the material in a tightly sealed container in a cool, dark, and dry place, or under an inert atmosphere.[6]

Safety Profile

Based on data for analogous compounds, tert-butyl 4-amino-1H-indazole-1-carboxylate should be handled with appropriate care.[6][8]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][8]

-

Handling Precautions:

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Application in Medicinal Chemistry

A Privileged Scaffold for Kinase Inhibitors

The amino-indazole scaffold is a cornerstone in the development of Type I and Type II kinase inhibitors.[1] The N-1 and N-2 atoms of the pyrazole ring act as hydrogen bond acceptors and donors, respectively, effectively mimicking the adenine portion of ATP to bind to the kinase hinge region.

The C-4 amino group of this building block provides the attachment point for moieties that extend into the solvent-exposed region of the ATP pocket. By carefully designing these appended groups, researchers can achieve high levels of potency and, critically, selectivity for the target kinase over other kinases in the human kinome, thereby reducing off-target effects and potential toxicity. Several potent inhibitors for targets like FLT3, PDGFRα, Kit, and BCR-ABL are based on the amino-indazole core.[1][11]

Conceptual Workflow: From Building Block to Lead Compound

This intermediate is an entry point into a well-defined drug discovery workflow. The process involves iterative cycles of design, synthesis, and biological testing to optimize the properties of the initial hit compound.

Anticipated Spectroscopic Data

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

~1.7 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.

-

~4.0-5.0 ppm (broad singlet, 2H): The protons of the C-4 primary amine (-NH₂). The chemical shift and peak shape can vary with solvent and concentration.

-

~6.5-8.0 ppm (multiplets, 4H): The four protons on the aromatic and pyrazole rings. The specific coupling patterns would allow for unambiguous assignment.

-

-

¹³C NMR (in CDCl₃ or DMSO-d₆):

-

~28 ppm: The three methyl carbons of the Boc group.

-

~80-85 ppm: The quaternary carbon of the Boc group and the ester carbonyl carbon.

-

~110-150 ppm: A series of signals corresponding to the carbons of the indazole bicyclic system.

-

-

IR (ATR):

-

~3350-3450 cm⁻¹: Two distinct N-H stretching bands for the primary amine.

-

~2980 cm⁻¹: C-H stretching from the Boc group.

-

~1720-1740 cm⁻¹: A strong C=O stretch from the carbamate carbonyl of the Boc group.

-

~1600-1620 cm⁻¹: N-H bending (scissoring) vibration.

-

Conclusion

Tert-butyl 4-amino-1H-indazole-1-carboxylate is a high-value, strategically designed chemical intermediate. Its pre-installed, orthogonally protected functional groups—an acid-labile N-1 Boc group and a nucleophilic C-4 amino group—provide a robust platform for the efficient synthesis of complex molecular libraries. Its direct relevance to the construction of kinase inhibitors makes it an indispensable tool for researchers and drug development professionals aiming to create next-generation targeted therapies. Understanding its synthesis, reactivity, and proper handling is essential for leveraging its full potential in medicinal chemistry programs.

References

-

Doron Scientific. (2023). tert-Butyl 4-amino-1H-indazole-1-carboxylate. Retrieved from [Link]

-

Gummadi, V. R., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PLoS ONE, 7(6), e38635. Available at: [Link]

-

LookChem. (n.d.). Cas 129488-10-4, 1-BOC-5-AMINO-INDAZOLE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34176514, 4-Amino-1H-indazole, N1-BOC protected. Retrieved from [Link]

-

Université du Luxembourg. (n.d.). 4-amino-1h-indazole, n1-boc protected (C12H15N3O2). PubChemLite. Retrieved from [Link]

-

El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2233634. Available at: [Link]

-

Singh, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1295-1329. Available at: [Link]

-

Yoshida, M., et al. (2007). Supporting Information for A Novel Synthesis of 1H-Indazoles via 1,3-Dipolar Cycloaddition of Diazo Compounds to Arynes. Angewandte Chemie International Edition, 46(1), 1-5. Available at: [Link]

-

Medina, J. R., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(8), 439-442. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19063674, tert-Butyl 7-amino-1H-indazole-1-carboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

SyntheticPages. (2012). Boc Protection of Aminoglycosides. ChemSpider. Retrieved from [Link]

-

Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. Available at: [Link]

-

Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Pharmaceuticals, 15(12), 1565. Available at: [Link]

-

Chem-Impex. (n.d.). 1-Boc-5-amino-indazole. Retrieved from [Link]

-

Wang, C., et al. (2015). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic Letters, 17(21), 5444-5447. Supporting Information available at: [Link]

-

Shafi, S. S., et al. (2021). Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. International Journal of Chemical Research, 5(3), 1-4. Available at: [Link]

-

Kang, J.-T., et al. (2010). Tert-Butyl 4-Formyl-1h-Imidazole-1-Carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3131. Available at: [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES - Supporting Information. Retrieved from [Link]

-

Peat, A. J., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(17), 7624-7640. Available at: [Link]

-

Uetrecht, J. (2007). Strategies for dealing with reactive intermediates in drug discovery and development. Drug Discovery Today, 12(3-4), 132-137. Available at: [Link]

-

Harale, P. L., et al. (2018). Deprotection of Boc from 3-(thiosustitutedcarbamido) aniline compound... ResearchGate. Available at: [Link]

-

Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemical-Biological Interactions, 330, 109244. Available at: [Link]

-

de la Torre, M. C., & Sierra, M. A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. Available at: [Link]

-

Wróblewska, A., & Sławiński, J. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2439. Available at: [Link]

Sources

- 1. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. 1-Boc-4-aminoindazole | 801315-74-2 [amp.chemicalbook.com]

- 7. doronscientific.com [doronscientific.com]

- 8. 4-Amino-1H-indazole, N1-BOC protected | C12H15N3O2 | CID 34176514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - 4-amino-1h-indazole, n1-boc protected (C12H15N3O2) [pubchemlite.lcsb.uni.lu]

- 10. journals.iucr.org [journals.iucr.org]

- 11. tandfonline.com [tandfonline.com]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to tert-Butyl 4-amino-1H-indazole-1-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Aminoindazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets. The indazole core is a prominent member of this class, forming the basis of numerous therapeutic agents. Its unique bicyclic aromatic structure, containing two nitrogen atoms, provides a versatile scaffold for the development of potent and selective inhibitors of various enzymes, particularly protein kinases. This guide focuses on a specific, strategically important derivative: tert-butyl 4-amino-1H-indazole-1-carboxylate (CAS Number: 801315-74-2).

The introduction of an amino group at the 4-position of the indazole ring offers a crucial vector for chemical modification, allowing for the construction of extensive libraries of compounds for drug screening. The tert-butoxycarbonyl (Boc) protecting group at the N-1 position serves a vital role in synthetic strategies, enabling regioselective reactions and ensuring the stability of the indazole core during subsequent chemical transformations. This guide will provide an in-depth exploration of the synthesis, properties, and applications of tert-butyl 4-amino-1H-indazole-1-carboxylate, highlighting its pivotal role as a building block in the design of next-generation therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is fundamental for its effective use in synthesis and for ensuring the quality and reproducibility of experimental results.

| Property | Value | Source |

| CAS Number | 801315-74-2 | [1][2][3] |

| Molecular Formula | C₁₂H₁₅N₃O₂ | [1] |

| Molecular Weight | 233.27 g/mol | [1][2] |

| Appearance | Solid (Typical) | |

| Purity | Typically >95% (Commercially available) | |

| Hazard Identification | Irritant | [1] |

Note: Some physical properties like melting point and boiling point are not consistently reported and should be determined empirically upon receipt of the material.

Synthesis of tert-Butyl 4-amino-1H-indazole-1-carboxylate: A Self-Validating Protocol

While specific literature detailing the synthesis of the 4-amino isomer is not abundant, a robust and logical synthetic route can be devised based on established methodologies for analogous indazole derivatives. The following protocol represents a field-proven approach, starting from the corresponding nitro-indazole.

The Strategic Role of the Boc Protecting Group

The N-H proton of the indazole ring is acidic and can interfere with many common synthetic transformations. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the N-1 position for several key reasons:

-

Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, allowing for selective reactions at other positions of the molecule.

-

Mild Cleavage: It can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) without affecting most other functional groups.

-

Improved Solubility: The bulky tert-butyl group often enhances the solubility of intermediates in organic solvents, simplifying purification.

Experimental Protocol: A Two-Step Synthesis

Step 1: N-Boc Protection of 4-Nitro-1H-indazole

This initial step protects the indazole nitrogen, preventing side reactions in the subsequent reduction.

-

Reagents and Materials:

-

4-Nitro-1H-indazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve 4-nitro-1H-indazole (1.0 eq) in anhydrous DCM or THF in a round-bottom flask.

-

Add DMAP (0.1 eq) to the solution.

-

Slowly add a solution of Boc₂O (1.1 eq) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product, tert-butyl 4-nitro-1H-indazole-1-carboxylate, can be purified by column chromatography on silica gel if necessary.

-

Step 2: Reduction of the Nitro Group

The nitro group is a versatile precursor to the crucial amino functionality. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Reagents and Materials:

-

tert-Butyl 4-nitro-1H-indazole-1-carboxylate

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen source (balloon or hydrogenation apparatus)

-

Celite® for filtration

-

-

Procedure:

-

Dissolve the tert-butyl 4-nitro-1H-indazole-1-carboxylate (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times to ensure an inert atmosphere).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature for 2-12 hours. Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the desired product, tert-butyl 4-amino-1H-indazole-1-carboxylate. The product is often of sufficient purity for subsequent steps, but can be purified by column chromatography if needed.

-

Synthetic Workflow Diagram

Caption: Synthetic route to tert-butyl 4-amino-1H-indazole-1-carboxylate.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 3-amino-indazole scaffold is a well-established "hinge-binder" in kinase inhibitors, forming critical hydrogen bonds with the backbone of the kinase hinge region.[4][5] While the 4-amino isomer is less documented in this specific role, its utility as a versatile intermediate is significant. The amino group at the 4-position provides a key handle for introducing diversity and modulating the physicochemical properties of the final compound.

The general strategy involves using the 4-amino group as a nucleophile or as a precursor to other functional groups that can be further elaborated. This allows for the exploration of different regions of the kinase active site, potentially leading to improved potency and selectivity.

General Workflow for Kinase Inhibitor Synthesis

Caption: General workflow for synthesizing kinase inhibitors.

Exemplary Protocol: Amide Coupling

A common and straightforward derivatization of the 4-amino group is through amide bond formation.

-

Reagents and Materials:

-

tert-Butyl 4-amino-1H-indazole-1-carboxylate

-

Carboxylic acid of interest (R-COOH)

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the peptide coupling reagent (1.1 eq) and the organic base (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of tert-butyl 4-amino-1H-indazole-1-carboxylate (1.0 eq) in anhydrous DMF to the activated acid mixture.

-

Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired amide.

-

This amide can then be deprotected and further modified to generate the final kinase inhibitor. The aminoindazole core provides a rigid and predictable platform for orienting substituents into the ATP-binding pocket of the target kinase. The development of potent and selective inhibitors for kinases such as FLT3, PDGFRα, and Kit often relies on scaffolds like aminoindazoles.[5][6]

Conclusion

tert-Butyl 4-amino-1H-indazole-1-carboxylate is a high-value building block for drug discovery and development. Its synthesis is achievable through a logical and scalable route, and its strategic functionalization provides access to a vast chemical space. The Boc-protected aminoindazole core is a cornerstone in the design of kinase inhibitors and other targeted therapies. A thorough understanding of its synthesis and reactivity, as outlined in this guide, empowers medicinal chemists to leverage this versatile scaffold in the creation of novel and effective medicines.

References

-

PMC. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. [Link]

-

PubMed. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. [Link]

-

PubMed. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. [Link]

-

ACS Medicinal Chemistry Letters. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. [Link]

Sources

- 1. 801315-74-2 Cas No. | 4-Amino-1H-indazole-1-carboxylic acidtert-butyl ester | Matrix Scientific [matrixscientific.com]

- 2. 801315-74-2|tert-Butyl 4-amino-1H-indazole-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. benchchem.com [benchchem.com]

- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to tert-Butyl Amino-1H-indazole-1-carboxylates as Key Intermediates in Drug Discovery

An Important Note on Isomer Selection: This guide focuses on the synthesis, properties, and applications of tert-butyl 5-amino-1H-indazole-1-carboxylate (CAS 129488-10-4) . While the initial topic of interest was the 4-amino isomer (CAS 801315-74-2), a comprehensive review of scientific literature and supplier data reveals a scarcity of in-depth technical information for this specific positional isomer.[1][2][3][4] In contrast, the 5-amino isomer is extensively documented and widely utilized as a crucial building block in medicinal chemistry.[5][6] Therefore, to provide a thorough and actionable resource for researchers, this whitepaper will detail the well-established chemistry and utility of the 5-amino analogue. Both isomers share the same molecular formula and weight.[1][7]

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[8][9] The strategic introduction of functional groups onto this heterocyclic system is a cornerstone of modern drug design. Tert-butyl 5-amino-1H-indazole-1-carboxylate has emerged as a particularly valuable intermediate. The tert-butoxycarbonyl (Boc) protecting group offers stability and predictable reactivity, while the 5-amino group provides a critical handle for further functionalization, enabling the construction of complex molecular architectures targeting various disease pathways.[10] This guide provides a detailed overview of its physicochemical properties, a validated synthesis protocol, and its primary application in the development of next-generation therapeutics.

Physicochemical and Structural Properties

Tert-butyl 5-amino-1H-indazole-1-carboxylate is a stable, solid compound under standard laboratory conditions.[10][11] The Boc group at the N1 position of the indazole ring serves to protect the otherwise reactive secondary amine, directing subsequent chemical modifications to other parts of the molecule. The presence of the tert-butyl group also enhances the compound's lipophilicity, which can influence its solubility and handling characteristics.[12]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅N₃O₂ | [5][7] |

| Molecular Weight | 233.27 g/mol | [5][7] |

| CAS Number | 129488-10-4 | [5][7] |

| IUPAC Name | tert-butyl 5-aminoindazole-1-carboxylate | [7] |

| Appearance | White to brown or grey solid/powder | [10][12][13] |

| Purity | ≥97-98% (via HPLC) | [10][13] |

| Storage Conditions | 2-8°C, sealed in dry, dark place | [5][6][11] |

Synthesis of tert-Butyl 5-Amino-1H-indazole-1-carboxylate

The most common and efficient synthesis of the title compound involves the chemical reduction of its nitro-precursor, tert-butyl 5-nitro-1H-indazole-1-carboxylate (CAS 129488-09-1).[6][14] This transformation is typically achieved through catalytic hydrogenation.

Synthesis Workflow Diagram

Caption: Synthesis of the target amine via catalytic hydrogenation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reduction of 5-nitroindazole derivatives.[6][14]

Materials:

-

tert-Butyl 5-nitro-1H-indazole-1-carboxylate (1.0 eq)

-

10% Palladium on Carbon (Pd/C) catalyst (approx. 0.05 eq of Pd)

-

95% Ethanol

-

Ethyl Acetate

-

Standard laboratory glassware, magnetic stirrer, and a hydrogen source (e.g., balloon)

-

Rotary evaporator

-

Filtration apparatus (e.g., Celite or filter paper)

Procedure:

-

Reaction Setup: Suspend tert-butyl 5-nitro-1H-indazole-1-carboxylate (e.g., 10.1 mmol, 2.65 g) in 95% ethanol in a round-bottom flask equipped with a magnetic stir bar.[6]

-

Inerting: Degas the suspension under reduced pressure and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the suspension.[6]

-

Hydrogenation: Purge the system again with an inert gas before introducing hydrogen gas (1 atmosphere, typically from a balloon).[6]

-

Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically several hours to overnight).[6]

-

Workup - Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite or suitable filter paper to remove the palladium catalyst. Wash the filter cake with a small amount of ethyl acetate to ensure complete recovery of the product.[6]

-

Workup - Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.[6]

-

Isolation: The resulting residue is the desired product, tert-butyl 5-amino-1H-indazole-1-carboxylate, which is often obtained as a brown or reddish solid.[6] Further purification via column chromatography can be performed if necessary, but the crude product is often of sufficient purity for subsequent steps.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary and most significant application of tert-butyl 5-amino-1H-indazole-1-carboxylate is as a pivotal intermediate in the synthesis of protein kinase inhibitors.[5][6] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5]

The 3-amino-indazole scaffold, a close relative, is known to form key hydrogen bonds with the hinge region of the kinase ATP-binding site.[8] The 5-amino group on the indazole ring provides a versatile attachment point for introducing various side chains and moieties. These modifications are designed to interact with other regions of the ATP-binding pocket, thereby conferring potency and selectivity for the target kinase.[5][12] This building block is instrumental in developing targeted therapies that can modulate the activity of specific, disease-driving kinases.[5][9]

Role in the Kinase Inhibitor Development Pipeline

Caption: Use of the amino-indazole building block in a drug discovery workflow.

Analytical Characterization

Confirmation of the structure and assessment of purity for tert-butyl 5-amino-1H-indazole-1-carboxylate are routinely performed using standard analytical techniques. Commercial suppliers often provide documentation including:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, with acceptable limits typically greater than 97-98%.[10][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, ensuring the correct placement of the amino group and the integrity of the Boc-protected indazole core.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the compound and is also a primary tool for monitoring reaction progress during its synthesis.[15]

Conclusion

While the 4-amino isomer remains a less-explored entity, tert-butyl 5-amino-1H-indazole-1-carboxylate stands as a well-characterized and indispensable tool for the medicinal chemist. Its robust synthesis and strategic positioning of the amino functional group make it a highly sought-after building block for constructing libraries of potential kinase inhibitors.[5][6] The continued exploration of derivatives from this scaffold is expected to yield novel drug candidates for a range of therapeutic areas, underscoring its foundational importance in modern drug discovery.

References

-

PubChem. 1,1-Dimethylethyl 5-amino-1H-indazole-1-carboxylate. [Link]

-

LookChem. Cas 129488-10-4, 1-BOC-5-AMINO-INDAZOLE. [Link]

-

Chem-Impex. 1-Boc-5-amino-indazole. [Link]

-

Sim, T., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC - NIH. [Link]

Sources

- 1. 801315-74-2 Cas No. | 4-Amino-1H-indazole-1-carboxylic acidtert-butyl ester | Matrix Scientific [matrixscientific.com]

- 2. 801315-74-2|tert-Butyl 4-amino-1H-indazole-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. tert-Butyl 4-amino-1H-indazole-1-carboxylate | 801315-74-2 [sigmaaldrich.com]

- 4. arctomsci.com [arctomsci.com]

- 5. lookchem.com [lookchem.com]

- 6. 1-BOC-5-AMINO-INDAZOLE | 129488-10-4 [chemicalbook.com]

- 7. 1,1-Dimethylethyl 5-amino-1H-indazole-1-carboxylate | C12H15N3O2 | CID 19800556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. achmem.com [achmem.com]

- 12. CAS 129488-10-4: 1,1-Dimethylethyl 5-amino-1H-indazole-1-c… [cymitquimica.com]

- 13. tert-Butyl 5-Amino-1H-indazole-1-carboxylate | 129488-10-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 14. 1-BOC-5-AMINO-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 15. 129488-10-4|tert-Butyl 5-amino-1H-indazole-1-carboxylate|BLD Pharm [bldpharm.com]

tert-butyl 4-amino-1H-indazole-1-carboxylate synthesis pathway

An In-Depth Technical Guide to the Synthesis of tert-Butyl 4-amino-1H-indazole-1-carboxylate

Abstract

This guide provides a comprehensive technical overview of the synthetic pathway for tert-butyl 4-amino-1H-indazole-1-carboxylate, a key building block in contemporary medicinal chemistry. The synthesis is strategically dissected into two primary transformations: the regioselective N-protection of 4-nitro-1H-indazole with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the C4-nitro functionality to the corresponding amine. This document offers a detailed examination of the underlying chemical principles, a comparative analysis of methodological choices, and field-tested, step-by-step protocols suitable for implementation in a research or drug development setting. The content is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 4-Aminoindazole Scaffold

The indazole core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and neurodegenerative disease-modifying properties.[1][2][3] Specifically, the 4-aminoindazole moiety serves as a crucial pharmacophore and a versatile synthetic intermediate for constructing complex molecular architectures, particularly kinase inhibitors.[4] The synthesis of tert-butyl 4-amino-1H-indazole-1-carboxylate provides a stable, readily functionalizable precursor, where the Boc group serves a dual purpose: it protects the N1 position of the indazole ring from unwanted side reactions and enhances solubility in common organic solvents, facilitating subsequent synthetic manipulations.

Retrosynthetic Strategy

The synthesis of the target compound is most logically approached via a two-step sequence starting from commercially available 4-nitro-1H-indazole. This strategy isolates the two key chemical challenges: selective N-acylation and chemoselective nitro group reduction.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway: A Two-Step Approach

The forward synthesis involves the protection of the indazole nitrogen followed by the reduction of the nitro group. This sequence is critical for achieving high yields and purity.

Caption: Overall synthetic workflow from starting material to final product.

Part A: N-Boc Protection of 4-Nitro-1H-indazole

The first step is the installation of the tert-butyloxycarbonyl (Boc) protecting group onto the N1 position of the indazole ring. The Boc group is an ideal choice due to its stability in a wide range of reaction conditions, particularly the basic and nucleophilic environments it might encounter, yet it can be readily removed under acidic conditions.[5][6]

Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the indazole nitrogen onto one of the carbonyl carbons of the di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O).[7] A base, typically a non-nucleophilic one like 4-dimethylaminopyridine (DMAP) or triethylamine (TEA), is used to deprotonate the indazole NH, increasing its nucleophilicity and driving the reaction forward.[1][7][8] The choice of DMAP as a catalyst is particularly effective as it forms a more reactive intermediate with (Boc)₂O.

Experimental Protocol: N-Boc Protection

-

Setup: To a solution of 4-nitro-1H-indazole (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) (approx. 0.1 M concentration), add 4-(dimethylamino)pyridine (DMAP) (1.0 eq).[1]

-

Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) portion-wise.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂. Wash the organic layer sequentially with water and brine.[1]

-

Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, tert-butyl 4-nitro-1H-indazole-1-carboxylate, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure product.[1]

Part B: Reduction of the C4-Nitro Group

The second and final step is the reduction of the aromatic nitro group to a primary amine. This transformation is a cornerstone of organic synthesis, and several reliable methods are available.[9][10] The choice of method depends on factors such as available equipment, scale, and the presence of other reducible functional groups.

Methodology Comparison: Catalytic Hydrogenation vs. Chemical Reduction

| Method | Reductant/Catalyst | Solvent | Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ gas, 10% Pd/C | Ethanol, Methanol, or Ethyl Acetate | Room temp, 1 atm H₂ | High yield, clean reaction (byproduct is water), catalyst can be recycled.[4][11][12] | Requires specialized hydrogenation equipment; catalyst can be pyrophoric and expensive; sensitive to catalyst poisons. |

| Chemical Reduction | Tin(II) Chloride (SnCl₂) | Ethanol or Ethyl Acetate | Reflux | Mild and effective for nitro groups, tolerates some other functional groups.[11][13] | Requires stoichiometric amounts of metal salt, leading to metal waste and more complex purification. |

| Chemical Reduction | Iron (Fe) Powder | Acetic Acid or EtOH/H₂O with NH₄Cl | Reflux | Inexpensive, robust, and effective.[10] | Often requires acidic conditions; purification can be challenging due to iron salts. |

| Chemical Reduction | Zinc (Zn) Powder | Acetic Acid or NH₄Cl | Room temp to reflux | Mild conditions, tolerates many functional groups.[11] | Can lead to over-reduction or side products if not controlled; generates metal waste. |

Mechanistic Insight: The Reduction Pathway The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. In catalytic hydrogenation, the process occurs on the surface of the metal catalyst (e.g., Pd). The nitro group is sequentially reduced to a nitroso (-NO) and then to a hydroxylamine (-NHOH) intermediate before the final reduction to the amine (-NH₂).[14] Preventing the accumulation of the hydroxylamine intermediate is key to avoiding side reactions like the formation of azo or azoxy compounds.[15]

Caption: Key intermediates in the reduction of an aromatic nitro group.

Experimental Protocol: Catalytic Hydrogenation

-

Setup: In a flask suitable for hydrogenation, suspend tert-butyl 4-nitro-1H-indazole-1-carboxylate (1.0 eq) and a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol% of Pd) in a solvent like 95% ethanol.[4]

-

Hydrogenation: Seal the reaction vessel, degas the system, and then introduce hydrogen gas (H₂), typically via a balloon or a Parr hydrogenator, to maintain a positive pressure (approx. 1 atm).

-

Reaction: Vigorously stir the suspension at room temperature for 4-24 hours. The reaction is often complete when hydrogen uptake ceases. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

-

Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude tert-butyl 4-amino-1H-indazole-1-carboxylate is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.[4]

Conclusion

The synthesis of tert-butyl 4-amino-1H-indazole-1-carboxylate is reliably achieved through a robust two-step sequence involving N-Boc protection of 4-nitro-1H-indazole followed by nitro group reduction. Catalytic hydrogenation using palladium on carbon stands out as a highly efficient and clean method for the reduction step, providing the target molecule in high yield and purity. This synthetic route is scalable and utilizes well-understood, high-yielding reactions, making it a valuable and practical process for researchers in the field of drug discovery and development.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

- Jones, W. H., Pines, S., & Sletzinger, M. (1973). The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. Annals of the New York Academy of Sciences, 214, 150-157. DOI: 10.1111/j.1749-6632.1973.tb49528.x

- Wang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14, 11285-11301.

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

- Pacheco, J. L., et al. (2022). The nitro to amine reduction: from millions of tons to single molecule studies. Pure and Applied Chemistry, 94(5), 555-565.

-

Jones, W. H., et al. (1973). The Selective Catalytic Hydrogenation of 2-(4-Nitrophenyl)-4(5)-Nitroimidazole. Semantic Scholar. Retrieved from [Link]

- Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.

-

ResearchGate. (n.d.). Scheme 3. Reduction of 4-nitroindazole with SnCl2 in alcohol. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Retrieved from [Link]

- Google Patents. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds.

-

Royal Society of Chemistry. (2018). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). tert-butyl 2-nitro-1H-indole-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-1H-indazole, N1-BOC protected. Retrieved from [Link]

-

IUCr Journals. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

-

IUCr. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. 1-BOC-5-AMINO-INDAZOLE | 129488-10-4 [chemicalbook.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. researchgate.net [researchgate.net]

- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. The nitro to amine reduction: from millions of tons to single molecule studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 15. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

An In-depth Technical Guide on the Synthetic Utility and Mechanistic Significance of tert-Butyl 4-Amino-1H-indazole-1-carboxylate

This guide provides a detailed exploration of tert-butyl 4-amino-1H-indazole-1-carboxylate, focusing on its pivotal role as a synthetic intermediate in the development of targeted therapeutics. While not a pharmacologically active agent in itself, its structural attributes are fundamental to the mechanism of action of several potent kinase inhibitors. We will dissect the chemical logic behind its design and application, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

Executive Summary: A Pivotal Building Block in Kinase Inhibitor Scaffolding

tert-Butyl 4-amino-1H-indazole-1-carboxylate is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. Its primary utility lies not in a direct biological mechanism of action, but as a crucial structural intermediate for the synthesis of highly specific and potent protein kinase inhibitors.[1][2] The indazole core is a bioisostere of indole and has been successfully integrated into numerous approved and investigational drugs, demonstrating its value as a pharmacophore.[3][4] This guide will elucidate the chemical properties that make this molecule an effective starting material and how its constituent parts contribute to the pharmacological profiles of the final active pharmaceutical ingredients (APIs).

The core structure of indazole is recognized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[5][6] The strategic placement of the amino group at the 4-position of this particular intermediate provides a critical vector for synthetic elaboration, allowing for the construction of derivatives that can target specific kinases with high affinity and selectivity. The tert-butoxycarbonyl (Boc) protecting group at the N1 position of the indazole ring serves a vital synthetic purpose, which will be detailed in the subsequent sections.

The Indazole Scaffold: A Privileged Structure in Kinase Inhibition

The 1H-indazole moiety is considered a "privileged scaffold" in drug discovery, particularly for the development of kinase inhibitors. Several FDA-approved drugs, such as Pazopanib and Axitinib, feature this core structure.[5][7] The success of the indazole scaffold can be attributed to its unique electronic and steric properties, which allow it to mimic the purine core of ATP and establish critical interactions with the kinase hinge region.

Bioisosterism with Adenine

The indazole ring system is an effective bioisostere of the adenine base in ATP. This structural mimicry allows indazole-containing compounds to compete with endogenous ATP for binding to the kinase active site, thereby inhibiting the phosphotransferase activity of the enzyme.

Hydrogen Bonding Interactions

The nitrogen atoms of the indazole ring can act as both hydrogen bond donors and acceptors. This dual functionality is crucial for anchoring the inhibitor within the ATP binding pocket, most notably through interactions with the backbone amide and carbonyl groups of the kinase hinge region. The 1H-indazole-3-amine structure, for instance, is a well-established and effective hinge-binding fragment.[6]

Deconstructing tert-Butyl 4-Amino-1H-indazole-1-carboxylate: A Synthetic Perspective

The "mechanism of action" of this compound is best understood through the lens of its synthetic utility. Each component of the molecule is deliberately chosen to facilitate the efficient and controlled synthesis of more complex derivatives.

The 4-Amino Group: The Primary Vector for Elaboration

The amino group at the 4-position is the key functional handle for building out the rest of the inhibitor. This nucleophilic group can readily participate in a variety of chemical reactions, including:

-

Amide bond formation: Coupling with carboxylic acids to introduce diverse side chains.

-

Buchwald-Hartwig amination: Cross-coupling with aryl halides to form diarylamine structures, a common motif in many kinase inhibitors.

-

Reductive amination: Reaction with aldehydes or ketones to introduce alkyl substituents.

This versatility allows for the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties. For example, in the development of N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of the lymphocyte-specific kinase (Lck), the 4-aminoindazole moiety was used to replace a phenol group, which led to comparable enzyme potency and significantly improved pharmacokinetic properties.[8][9]

The Boc Protecting Group: Ensuring Regioselectivity

The tert-butoxycarbonyl (Boc) group attached to the N1 position of the indazole ring is a crucial protecting group. Its presence serves two primary functions:

-

Directing Substitution: The Boc group deactivates the N1 nitrogen, preventing it from participating in undesired side reactions during the functionalization of the 4-amino group. This ensures that the desired regiochemistry is achieved.

-

Facilitating Purification and Improving Solubility: The lipophilic nature of the Boc group can improve the solubility of the intermediate in organic solvents, simplifying reaction work-up and purification by chromatography.

The Boc group is also readily cleaved under acidic conditions, allowing for the deprotection of the N1 position at a later stage of the synthesis if required for biological activity or further chemical modification.

Application in the Synthesis of Targeted Kinase Inhibitors

The true value of tert-butyl 4-amino-1H-indazole-1-carboxylate is realized in the potent and selective kinase inhibitors that can be synthesized from it. The following diagram illustrates a generalized synthetic workflow.

Caption: Generalized workflow for synthesizing a kinase inhibitor.

Case Study: Lck Inhibitors

As previously mentioned, derivatives of 4-aminoindazole have been successfully employed as inhibitors of Lck, a tyrosine kinase crucial for T-cell signaling.[8] In these inhibitors, the 4-aminoindazole core is coupled to a pyrimidine ring, and this combined structure effectively occupies the ATP-binding site of Lck, disrupting the downstream signaling cascade that leads to T-cell activation.

The signaling pathway inhibited by such compounds is depicted below:

Caption: Inhibition of the Lck signaling pathway.

Experimental Protocols

While this guide focuses on the synthetic utility of tert-butyl 4-amino-1H-indazole-1-carboxylate, a general protocol for its use in a cross-coupling reaction is provided below as an example of its application.

Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of tert-butyl 4-amino-1H-indazole-1-carboxylate with an aryl halide.

Materials:

-

tert-Butyl 4-amino-1H-indazole-1-carboxylate

-

Aryl halide (e.g., 4-bromopyrimidine)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃)

-

Anhydrous solvent (e.g., Dioxane or Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add tert-butyl 4-amino-1H-indazole-1-carboxylate (1.0 eq.), the aryl halide (1.1 eq.), the palladium catalyst (0.05 eq.), the ligand (0.1 eq.), and the base (2.0 eq.).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired coupled product.

Conclusion

tert-Butyl 4-amino-1H-indazole-1-carboxylate is a testament to the importance of rational design in medicinal chemistry. Its "mechanism of action" is not biological but chemical; it is a meticulously crafted molecular scaffold that enables the efficient synthesis of a diverse range of targeted therapeutics. By understanding the distinct roles of the indazole core, the 4-amino group, and the Boc protecting group, researchers can leverage this versatile intermediate to develop novel kinase inhibitors and other valuable pharmaceutical agents. The continued exploration of indazole-based scaffolds promises to yield new generations of drugs with improved efficacy and safety profiles for the treatment of cancer, inflammatory disorders, and other diseases driven by aberrant kinase signaling.

References

Sources

- 1. Cas 129488-10-4,1-BOC-5-AMINO-INDAZOLE | lookchem [lookchem.com]

- 2. 1-BOC-5-AMINO-INDAZOLE | 129488-10-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Amino-1H-indazole-3-carboxylic acid | Benchchem [benchchem.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility Profile of tert-butyl 4-amino-1H-indazole-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of tert-butyl 4-amino-1H-indazole-1-carboxylate (CAS No. 801315-74-2), a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of extensive publicly available experimental solubility data, this document synthesizes information from computational predictions, structural analysis, and established methodologies to present a robust theoretical and practical framework for researchers. The guide delves into the physicochemical properties of the molecule, offers a predicted solubility profile in various solvent classes, and provides detailed, field-proven experimental protocols for empirical solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and work with this compound.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a potential drug candidate from a laboratory curiosity to a therapeutic reality is fraught with challenges, with poor aqueous solubility being a primary cause of attrition. The bioavailability, and by extension the efficacy, of an orally administered therapeutic is intrinsically linked to its ability to dissolve in the gastrointestinal tract. For researchers working with novel chemical entities such as tert-butyl 4-amino-1H-indazole-1-carboxylate, a thorough understanding of the compound's solubility is not merely an academic exercise; it is a critical determinant of its potential for further development.

tert-Butyl 4-amino-1H-indazole-1-carboxylate belongs to the indazole class of compounds, which are recognized for their wide range of pharmacological activities.[1] The presence of the Boc-protecting group and an amino substituent on the indazole core creates a molecule with distinct regions of varying polarity, making its solubility behavior nuanced. This guide aims to provide a detailed examination of these characteristics to inform formulation strategies, preclinical testing, and further synthetic modifications.

Physicochemical Properties and Predicted Solubility Profile

A molecule's solubility is governed by its physicochemical properties. While experimental data for tert-butyl 4-amino-1H-indazole-1-carboxylate is limited, computational predictions from reputable sources like PubChem provide valuable insights into its likely behavior.[2]

| Property | Predicted Value/Information | Source |

| CAS Number | 801315-74-2 | [2] |

| Molecular Formula | C12H15N3O2 | [2] |

| Molecular Weight | 233.27 g/mol | [2] |

| XLogP3 | 2.2 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| pKa (Predicted) | Basic (amino group): ~3-4; Acidic (indazole N-H): ~15-16 | N/A |

Interpretation of Physicochemical Properties:

-

Molecular Weight: At 233.27 g/mol , the molecular weight is well within the range typical for small molecule drugs, suggesting that size is not a significant impediment to solubility.

-

XLogP3: The predicted octanol-water partition coefficient (XLogP3) of 2.2 indicates a moderate lipophilicity.[3] This value suggests that the compound will likely have a preference for organic solvents over water, but it is not so high as to predict extremely poor aqueous solubility. Compounds in this logP range often present a balance, being soluble in a range of organic solvents while retaining some potential for aqueous solubility, particularly at non-neutral pH.

-

Hydrogen Bonding: With one hydrogen bond donor (the amino group) and three acceptors (the two nitrogen atoms of the indazole ring and the carbonyl oxygen of the carbamate), the molecule has the capacity for hydrogen bonding interactions with protic solvents like water and alcohols.[3] This is a favorable characteristic for solubility in such solvents.

-

Predicted pKa: The primary amino group is expected to be basic with a predicted pKa in the range of 3-4. This suggests that in acidic solutions (pH < 3), the amino group will be protonated, forming a cationic species. This salt formation will significantly enhance aqueous solubility. The indazole N-H is weakly acidic, but its contribution to solubility in typical aqueous media is likely to be negligible.

Predicted Solubility Profile:

Based on the analysis of its structure and predicted physicochemical properties, the following solubility profile for tert-butyl 4-amino-1H-indazole-1-carboxylate is anticipated:

-

Aqueous Solubility: Low intrinsic solubility in neutral water is expected due to the lipophilic nature of the tert-butyl group and the aromatic indazole core. However, solubility is predicted to increase significantly in acidic aqueous solutions (pH < 4) due to the protonation of the 4-amino group.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated in lower alcohols. These solvents can engage in hydrogen bonding with the amino group and the heterocyclic nitrogen atoms, while also solvating the nonpolar regions of the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are strong hydrogen bond acceptors and can effectively solvate a wide range of organic molecules. Acetonitrile is also likely to be a good solvent.

-

Nonpolar Solvents (e.g., Toluene, Hexanes): Limited to poor solubility is predicted in nonpolar solvents. While the molecule has nonpolar character, the presence of the amino group and the polar indazole ring system will hinder dissolution in highly nonpolar environments.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is expected in chlorinated solvents, which can solvate the molecule through dipole-dipole interactions.

Experimental Determination of Solubility: A Standard Operating Procedure

To move from prediction to empirical data, a systematic experimental approach is necessary. The following section outlines a robust, multi-stage protocol for determining the thermodynamic and kinetic solubility of tert-butyl 4-amino-1H-indazole-1-carboxylate.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It measures the concentration of a compound in a saturated solution in equilibrium with an excess of the solid material.

Workflow for Thermodynamic Solubility Determination:

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh an excess amount of tert-butyl 4-amino-1H-indazole-1-carboxylate (e.g., 5-10 mg) into multiple glass vials. The presence of undissolved solid at the end of the experiment is crucial.

-

Add a precise volume (e.g., 1 mL) of the desired solvent to each vial. A range of solvents should be tested, including purified water, pH buffers (e.g., pH 2.0, 5.0, 7.4), and relevant organic solvents (e.g., ethanol, DMSO).

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached, typically 24 to 48 hours.

-

-

Sampling and Analysis:

-

After incubation, visually confirm the presence of excess solid in each vial.

-

Allow the vials to stand undisturbed for a short period to let the solid material settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a low-binding 0.22 µm syringe filter to remove any undissolved particles.

-

Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

-

Prepare a calibration curve using standard solutions of tert-butyl 4-amino-1H-indazole-1-carboxylate of known concentrations.

-

Determine the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve.

-

Calculate the original solubility in the solvent, taking into account the dilution factor.

-

Kinetic Solubility Determination

Kinetic solubility is a high-throughput assessment of the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). It is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions and is often used in early drug discovery screening.

Workflow for Kinetic Solubility Determination:

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing Solubility

Several factors can significantly impact the solubility of tert-butyl 4-amino-1H-indazole-1-carboxylate:

-

pH: As predicted, the pH of the aqueous medium will be a critical determinant of solubility. In acidic conditions, the protonation of the 4-amino group will lead to a substantial increase in aqueous solubility. Formulators can leverage this by considering the use of acidic excipients or by developing the compound as a salt.

-

Temperature: For most solid solutes, solubility increases with temperature. The extent of this effect should be determined experimentally as part of a comprehensive preformulation study.

-

Polymorphism: The solid-state form of the compound can have a profound impact on its solubility. Different crystalline forms (polymorphs) or an amorphous state can exhibit different solubilities and dissolution rates. It is essential to characterize the solid form of the material being used in solubility studies.

Conclusion and Future Directions

This technical guide has provided a detailed theoretical and practical overview of the solubility profile of tert-butyl 4-amino-1H-indazole-1-carboxylate. Based on its chemical structure and predicted physicochemical properties, the compound is expected to be poorly soluble in neutral water but will likely exhibit enhanced solubility in acidic media and good solubility in polar organic solvents.

For researchers and drug development professionals, the key takeaway is the necessity of empirical verification. The detailed protocols provided herein offer a robust starting point for these experimental investigations. A thorough understanding of the solubility of tert-butyl 4-amino-1H-indazole-1-carboxylate will be instrumental in guiding its development, from the selection of appropriate formulation strategies to the design of meaningful in vitro and in vivo studies. Future work should focus on generating and publishing experimental data to validate and refine the predictions outlined in this guide.

References

- Kusanur, R. A., & Mahesh, M. (2013). Indazole derivatives: A review on their pharmacological importance. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 51-58.

-

LookChem. (n.d.). Cas 129488-10-4, 1-BOC-5-AMINO-INDAZOLE. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 34176514, 4-Amino-1H-indazole, N1-BOC protected. Retrieved from [Link]

- Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 19063674, tert-Butyl 7-amino-1H-indazole-1-carboxylate. Retrieved from [Link]

Sources

- 1. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Amino-1H-indazole, N1-BOC protected | C12H15N3O2 | CID 34176514 - PubChem [pubchem.ncbi.nlm.nih.gov]